molecular formula C7H3ClNNaO2S B13159690 Sodium 2-chloro-4-cyanobenzene-1-sulfinate

Sodium 2-chloro-4-cyanobenzene-1-sulfinate

Cat. No.: B13159690
M. Wt: 223.61 g/mol
InChI Key: OOFKCYDXVRUVNR-UHFFFAOYSA-M
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Description

Sodium 2-chloro-4-cyanobenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₃ClNNaO₂S and a molecular weight of 223.61 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a sulfinate group, a chlorine atom, and a cyano group attached to a benzene ring.

Preparation Methods

The synthesis of Sodium 2-chloro-4-cyanobenzene-1-sulfinate typically involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-chloro-4-cyanobenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Sodium 2-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfinate group can undergo oxidation to form sulfonates or reduction to form thiols.

    Coupling Reactions: The cyano group can participate in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-chloro-4-cyanobenzene-1-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine and cyano groups can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Sodium 2-chloro-4-cyanobenzene-1-sulfinate can be compared with other similar compounds, such as:

    Sodium benzenesulfinate: Lacks the chlorine and cyano groups, making it less reactive in certain substitution and coupling reactions.

    Sodium 2-chlorobenzenesulfinate: Lacks the cyano group, affecting its reactivity and applications.

    Sodium 4-cyanobenzenesulfinate:

The presence of both chlorine and cyano groups in this compound makes it unique and versatile for various applications .

Properties

Molecular Formula

C7H3ClNNaO2S

Molecular Weight

223.61 g/mol

IUPAC Name

sodium;2-chloro-4-cyanobenzenesulfinate

InChI

InChI=1S/C7H4ClNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

OOFKCYDXVRUVNR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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